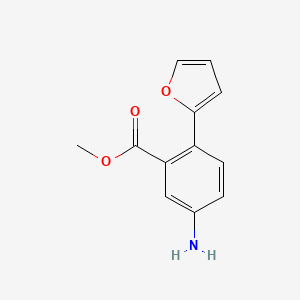

Methyl 5-amino-2-(furan-2-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-(furan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-12(14)10-7-8(13)4-5-9(10)11-3-2-6-16-11/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJQDWCZQLQFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Amino 2 Furan 2 Yl Benzoate

Retrosynthetic Analysis and Strategic Disconnections

The primary disconnections are identified as follows:

C-N bond disconnection: The amino group can be installed late in the synthesis via the reduction of a nitro group. This is a common and reliable transformation. This leads to the precursor, Methyl 5-nitro-2-(furan-2-yl)benzoate .

Ester disconnection: The methyl ester can be formed from the corresponding carboxylic acid through Fischer esterification. This simplifies the precursor to 5-nitro-2-(furan-2-yl)benzoic acid .

Aryl-Furan C-C bond disconnection: The bond connecting the furan (B31954) ring to the benzene (B151609) ring can be formed using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This points to two key precursors: a substituted halobenzoate and a furan-2-boronic acid or its equivalent. This leads back to a di-substituted benzene derivative, such as Methyl 2-bromo-5-nitrobenzoate , and Furan-2-boronic acid .

Functional Group Interconversion (FGI): The nitro group on the benzene ring can be introduced via electrophilic aromatic substitution (nitration) of a suitable precursor. This suggests that Methyl 2-bromobenzoate could be a viable starting material.

This retrosynthetic pathway is advantageous as it utilizes well-established and high-yielding reactions, allowing for the controlled construction of the complex target molecule.

Multi-Step Synthesis Pathways for Methyl 5-amino-2-(furan-2-yl)benzoate

Based on the retrosynthetic analysis, a plausible multi-step synthesis pathway can be designed. This pathway involves the synthesis of key precursors, the strategic introduction of the furan ring, functionalization of the benzene ring, and final esterification.

Precursor Synthesis and Functional Group Interconversions

The synthesis begins with commercially available and relatively inexpensive starting materials. One potential starting material is 2-bromobenzoic acid. This can be converted to its methyl ester, Methyl 2-bromobenzoate , through Fischer esterification using methanol (B129727) and a catalytic amount of strong acid, such as sulfuric acid.

Alternatively, starting from 2-bromo-5-nitrobenzoic acid allows for the direct introduction of the nitro group at the desired position, which can simplify the subsequent steps by avoiding a separate nitration step on the assembled biaryl system.

Palladium-Catalyzed Cross-Coupling Strategies for Furan Incorporation

The key step in constructing the 2-(furan-2-yl)benzoate core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.com This reaction involves the coupling of an organoboron compound with an organohalide. In this synthesis, Methyl 2-bromobenzoate (or its nitro-substituted analogue) is coupled with Furan-2-boronic acid .

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. A variety of palladium catalysts and ligands can be employed to achieve high yields.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Good | - |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | High | - |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | Excellent | - |

| Pd/C | K₃PO₄ | Ethanol/H₂O | 80 | Moderate | - |

This table presents a summary of typical conditions for Suzuki-Miyaura coupling reactions involving aryl halides and heteroaryl boronic acids, adaptable for the synthesis of Methyl 2-(furan-2-yl)benzoate. The specific yields are dependent on the exact substrates and reaction optimization.

The use of furan-2-yltrifluoroborate salts has also been shown to be effective, sometimes providing higher yields and greater stability compared to the corresponding boronic acids. nih.gov

Nitration-Reduction Sequences for Amine Functionalization

With the Methyl 2-(furan-2-yl)benzoate core assembled, the next step is the introduction of the amino group. This is typically achieved through a two-step nitration and reduction sequence.

Nitration: The nitration of the benzene ring is an electrophilic aromatic substitution. The directing effects of the existing substituents (the ester and the furan ring) are crucial for determining the position of the incoming nitro group. The ester group is a meta-director, while the furan ring is an ortho, para-director. The position of nitration will depend on the reaction conditions. To achieve substitution at the 5-position (meta to the ester and para to the furan), careful control of the nitrating agent and temperature is necessary. A mixture of nitric acid and sulfuric acid is a common nitrating agent. aiinmr.comumkc.edu However, due to the sensitivity of the furan ring to strong oxidizing conditions, milder nitrating agents such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) may be required to prevent degradation of the furan moiety. masterorganicchemistry.com

Reduction: The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. The choice of reagent is important to ensure that the ester and furan functionalities remain intact.

| Reducing Agent | Solvent | Conditions | Notes | Reference |

| H₂, Pd/C | Methanol/Ethanol | Room Temperature, 1 atm | Common and clean, may require monitoring to prevent furan ring reduction. | mnstate.edu |

| SnCl₂·2H₂O | Ethanol | Reflux | A classic and effective method. | - |

| Fe / NH₄Cl | Ethanol/H₂O | Reflux | An inexpensive and environmentally benign option. | mnstate.edu |

| Na₂S₂O₄ | THF/H₂O | Room Temperature | Mild conditions suitable for sensitive substrates. | organic-chemistry.org |

This table summarizes common methods for the reduction of an aromatic nitro group to an amine, which are applicable to the synthesis of this compound.

Esterification Techniques for the Methyl Benzoate (B1203000) Moiety

If the synthesis starts with the carboxylic acid, the final step is the formation of the methyl ester. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comrug.nlmdpi.com This reaction involves heating the carboxylic acid (5-amino-2-(furan-2-yl)benzoic acid ) in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the ester product.

Alternative esterification methods include reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol, although these are often less practical for large-scale synthesis.

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound is fraught with challenges related to chemo- and regioselectivity, particularly during the nitration step.

Chemoselectivity: The primary chemoselectivity challenge arises from the presence of multiple reactive sites in the intermediate molecules. During nitration, the furan ring is susceptible to oxidation or nitration itself under harsh conditions. masterorganicchemistry.com The use of milder nitrating agents and controlled temperatures is crucial to selectively nitrate the benzene ring without affecting the furan moiety. Similarly, during the reduction of the nitro group, care must be taken to avoid the reduction of the ester group or the furan ring. Catalytic hydrogenation, for instance, can sometimes lead to the saturation of the furan ring if the reaction is not carefully monitored. mnstate.edu

Regioselectivity: The regioselectivity of the nitration step is a critical consideration. In the precursor Methyl 2-(furan-2-yl)benzoate , the benzene ring has two substituents: the methyl ester at position 1 and the furan ring at position 2. The methyl ester is an electron-withdrawing group and a meta-director, while the furan ring is an electron-donating group and an ortho, para-director.

The directing effects of these two groups are as follows:

Methyl Ester (meta-director): Directs nitration to positions 3 and 5.

Furan Ring (ortho, para-director): Directs nitration to positions 3 and 5 (relative to the furan ring, which are positions 3 and 6 on the benzoate ring).

The desired product has the amino group at position 5. Therefore, the nitration needs to be directed to this position. The activating effect of the furan ring at position 5 (para to the furan) and the meta-directing effect of the ester group converge to favor substitution at this position. However, the formation of the other regioisomer (nitration at position 3) is also possible. The ratio of the isomers will depend on the specific reaction conditions, including the nitrating agent, temperature, and solvent. nih.gov Optimization of these conditions is essential to maximize the yield of the desired 5-nitro isomer.

Green Chemistry Approaches and Sustainable Synthetic Practices

The development of green synthetic routes for complex molecules like this compound is a major focus of modern chemical research. The probable synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction between a derivative of methyl 5-aminobenzoate and a furan-2-boronic acid derivative. Green chemistry principles aim to make such processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more benign alternatives like water or to eliminate the solvent altogether.

Solvent-Free Conditions: Solvent-free, or solid-state, reactions offer a significant green advantage by completely eliminating the need for a solvent. researchgate.netresearchgate.net These reactions are often carried out using techniques like ball milling, where mechanical energy is used to facilitate the reaction between solid reactants. researchgate.net For the synthesis of biaryl compounds similar in structure to this compound, solvent-free Suzuki-Miyaura couplings have been shown to be highly effective. researchgate.net This approach not only reduces solvent waste but can also lead to faster reaction times and, in some cases, improved yields compared to solution-based methods. researchgate.net Challenges in solvent-free reactions include ensuring homogeneity of the reaction mixture, which can sometimes necessitate a higher catalyst load. researchgate.net

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The use of aqueous media for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, has been extensively studied. rsc.orgnih.gov While the organic substrates and catalysts may have low solubility in water, the use of phase-transfer agents or specially designed water-soluble ligands can overcome this limitation. nih.govacs.org For instance, the synthesis of 2-arylbenzo[b]furan derivatives has been successfully achieved in an ethanol/water mixture, demonstrating the feasibility of using aqueous systems for creating furan-containing biaryl structures. mdpi.com Research has also demonstrated that some hydrophobic catalysts can be effective in aqueous Suzuki couplings without the need for additives. nih.govrsc.org

A comparative overview of reaction conditions for Suzuki-Miyaura couplings in different media is presented below.

| Feature | Solvent-Free Reaction | Aqueous Reaction |

| Principle | Reaction occurs between neat reactants without a solvent, often using mechanical energy (ball milling). researchgate.net | Water is used as the primary solvent, sometimes with a co-solvent. rsc.orgnih.gov |

| Advantages | No solvent waste, potential for faster reactions, increased safety. researchgate.netresearchgate.net | Environmentally benign, non-toxic, non-flammable solvent. nih.gov |

| Challenges | Ensuring reaction homogeneity, potential for higher catalyst loading. researchgate.net | Substrate and catalyst solubility, may require phase-transfer agents or specialized ligands. nih.govnih.gov |

| Catalyst System | Palladium acetate/SPhos, (PPh₃)₂PdCl₂. researchgate.net | Pd/C, PdCl₂(Lₙ@β-CD). nih.govnih.gov |

This table is generated based on data from analogous Suzuki-Miyaura reactions and represents potential conditions for the synthesis of this compound.

Palladium is a precious and costly metal, making the efficiency and recyclability of palladium catalysts a critical factor in the sustainability and economic viability of large-scale synthesis. mdpi.com The goal is to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst while enabling its recovery and reuse over multiple reaction cycles.

Catalyst Efficiency: High catalyst efficiency is achieved by using very low loadings of the palladium catalyst, often in the parts-per-million (ppm) range. nih.gov This is made possible through the use of highly active catalyst systems, such as those employing phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which stabilize the palladium center and facilitate the catalytic cycle. researchgate.net For instance, a polymer-supported palladium-NHC complex has been shown to be an efficient and recyclable catalyst for carbonylative Suzuki coupling reactions. researchgate.net The choice of ligand, base, and reaction conditions all play a crucial role in maximizing catalyst efficiency. rsc.org

Catalyst Recyclability: The development of recyclable catalysts is a cornerstone of green chemistry. mdpi.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are generally easier to recover through simple filtration or centrifugation. nih.govaidic.it Palladium on carbon (Pd/C) is a common heterogeneous catalyst that has been used for ligand-free Suzuki-Miyaura reactions in aqueous media and has been shown to be reusable for multiple runs. nih.gov However, a significant challenge with heterogeneous catalysts is the leaching of the metal into the product, which can lead to contamination and a loss of catalytic activity over time. mdpi.comresearchgate.net

Homogeneous catalysts, while often more active and selective, are more difficult to separate from the reaction mixture. acs.org Strategies to overcome this include the use of catalysts supported on polymers or other materials that can be easily recovered. researchgate.net Research has also focused on developing catalyst systems that are soluble at reaction temperature but precipitate upon cooling, allowing for easy separation. acs.org

The table below summarizes findings on the recyclability of various palladium and nickel catalyst systems in Suzuki-Miyaura coupling reactions.

| Catalyst System | Support/Ligand | Number of Cycles | Final Yield/Activity |

| Pd/C | Carbon | 5 | No significant loss of activity. nih.gov |

| PS-Pd-NHC | Polymer Support | - | Good to excellent yields, effective recyclability. researchgate.net |

| CL-AcPy-Ni | Cellulose | 5 | Activity decreased after the third cycle due to metal leaching. nih.gov |

| Palladium GAP catalyst | Phosphinamide (GAP) | 10 | No significant loss of activity observed. acs.org |

This table presents data from studies on analogous coupling reactions and indicates the potential for developing recyclable catalytic systems for the synthesis of this compound.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Translating a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters and consideration of engineering, safety, and economic factors. researchgate.netacs.org For the synthesis of a pharmaceutical intermediate like this compound, a robust and scalable process is essential. nih.govscielo.br

The optimization of a palladium-catalyzed cross-coupling reaction involves a systematic study of various parameters, including:

Catalyst and Ligand Selection: Identifying the most active, stable, and cost-effective catalyst system.

Solvent and Base: Choosing environmentally friendly and safe solvents and an optimal base for the reaction.

Reaction Temperature and Time: Minimizing energy consumption by running the reaction at the lowest possible temperature for the shortest time required for completion. acs.org

Reactant Concentration: Maximizing the throughput of the reactor.

Work-up and Purification: Developing an efficient and scalable purification method to ensure the final product meets the required purity standards.

The development of a scalable synthesis often involves a multidisciplinary team of chemists and chemical engineers to ensure that the process is not only efficient and high-yielding but also safe, environmentally responsible, and economically feasible on a large scale. researchgate.netacs.org

Computational Chemistry and Theoretical Investigations of Methyl 5 Amino 2 Furan 2 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules like Methyl 5-amino-2-(furan-2-yl)benzoate. DFT calculations can determine optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as dipole moment and partial atomic charges.

Based on these related studies, a DFT optimization of this compound would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting optimized geometry would provide precise bond lengths and angles.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Optimized Geometry | Planar furan (B31954) and benzene (B151609) rings, with a specific dihedral angle between them. | Studies on aryl-furan compounds. |

| Bond Lengths (Å) | C-C (aromatic): ~1.39-1.41 ÅC-O (furan): ~1.36-1.37 ÅC-N (amino): ~1.38-1.40 ÅC=O (ester): ~1.21-1.23 Å | General DFT data for aromatic and heterocyclic compounds. |

| Bond Angles (°) | C-C-C (benzene): ~120°C-O-C (furan): ~106° | General DFT data for aromatic and heterocyclic compounds. |

| Dipole Moment (D) | A significant dipole moment is expected due to the presence of polar amino and ester groups. | Inferred from the molecular structure and electronegativity of constituent atoms. |

| HOMO-LUMO Gap (eV) | Expected to be in a range typical for conjugated organic molecules, influencing its electronic transitions. | Studies on aminobenzoates and furan derivatives. rsc.org |

Ab Initio Methods for Electronic Structure and Molecular Orbitals

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide a highly accurate description of the electronic structure and molecular orbitals of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the furan ring, while the LUMO would likely be distributed over the electron-withdrawing methyl benzoate (B1203000) moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. In aminobenzoates, charge transfer from the amino group to the ester group upon photoexcitation is a known phenomenon, indicating the donor-acceptor nature of these substituents rsc.org.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would likely show:

Negative Potential: Concentrated around the oxygen atoms of the furan ring and the carbonyl group of the ester, as well as the nitrogen atom of the amino group. These are the most likely sites for electrophilic attack.

Positive Potential: Located around the hydrogen atoms of the amino group and the aromatic rings. These regions are susceptible to nucleophilic attack.

The MEP surface provides a visual representation of the molecule's reactivity landscape, which is crucial for understanding its interactions with other molecules and predicting reaction pathways nih.govchemrxiv.org.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. The potential energy surface, or energy landscape, maps the energy of the molecule as a function of its geometric parameters, revealing the most stable conformations and the energy barriers between them cam.ac.ukfrontiersin.orgnih.govresearchgate.netnih.gov.

For this compound, the key rotational degrees of freedom are the torsion angles around the single bonds connecting the furan ring to the benzene ring and the ester group to the benzene ring. Computational studies on furan- and thiophene-based arylamides have shown that intramolecular hydrogen bonding and solvent polarity can significantly influence conformational preferences nih.govresearchgate.net.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these key dihedral angles. This would identify the low-energy conformers and the transition states connecting them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Studies on furan-thiophene hybrid systems have demonstrated that planar conformations are often energetically favored, which is important for efficient charge transport in organic semiconductors olemiss.edu.

Table 2: Predicted Stable Conformers and Energy Barriers for this compound

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Stability |

| Planar Conformer | Furan-Benzene: ~0° or ~180° | Lowest | Likely the most stable due to extended conjugation. |

| Twisted Conformer | Furan-Benzene: ~90° | Higher | Represents a transition state between planar forms. |

| Rotational Barrier | - | Moderate | The energy required to rotate the furan ring relative to the benzene ring. |

Reaction Mechanism Predictions and Transition State Studies

Computational chemistry can be used to predict the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants to products.

For this compound, potential reactions could involve the amino group, the ester group, or the aromatic rings. For example, the amino group can undergo acylation or diazotization reactions libretexts.org. The ester group can be hydrolyzed. The aromatic rings can undergo electrophilic substitution.

Theoretical studies can model these reactions by:

Locating the Transition State (TS): Using algorithms to find the saddle point on the potential energy surface corresponding to the TS.

Calculating the Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower Ea indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the reactants and products to confirm the connection.

Studies on the aminolysis of esters have proposed six-membered cyclic transition states in certain reactions researchgate.net. The specific reaction mechanisms for this compound would depend on the reactants and conditions, and computational studies would be invaluable in elucidating these pathways.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure and properties of a molecule.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei. Theoretical NMR studies on furan and its derivatives have shown good agreement with experimental data globalresearchonline.net.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the vibrational modes observed in experimental IR spectra. DFT methods are commonly used for this purpose nih.gov. Studies on furan derivatives have detailed the characteristic vibrational bands globalresearchonline.net.

UV-Vis Spectroscopy: The electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the experimental spectrum nih.gov. The UV spectra of furan and its derivatives typically show a primary peak corresponding to a π→π* transition globalresearchonline.net.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Basis of Prediction |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm.Amino protons as a broad singlet.Methyl protons of the ester around 3.8-4.0 ppm. | General chemical shift ranges and data from aminobenzoate and furan derivatives mdpi.com. |

| ¹³C NMR | Aromatic carbons between 110-150 ppm.Carbonyl carbon of the ester around 165-170 ppm.Methyl carbon of the ester around 50-55 ppm. | General chemical shift ranges and data from similar compounds mdpi.com. |

| IR (cm⁻¹) | N-H stretching: ~3300-3500 cm⁻¹C=O stretching (ester): ~1700-1730 cm⁻¹C-O stretching (furan): ~1000-1300 cm⁻¹Aromatic C-H stretching: ~3000-3100 cm⁻¹ | Characteristic vibrational frequencies for functional groups and studies on furan derivatives globalresearchonline.netmdpi.com. |

| UV-Vis (nm) | Absorption maxima in the UV region, likely with contributions from both the aminobenzoate and furan chromophores. | TD-DFT calculations on furan-containing aromatic compounds mdpi.com and aminobenzoates rsc.org. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation properties, and interactions with its environment at an atomic level. Such studies are typically performed using sophisticated software packages like GROMACS or AMBER, employing force fields such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER to define the interatomic forces.

A typical simulation would involve placing a single molecule of this compound in a periodic box filled with a solvent, most commonly water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a series of equilibration steps where the temperature and pressure are stabilized. Finally, a production run, often spanning several hundred nanoseconds, is conducted to collect trajectory data for analysis. mdpi.com

Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules. By analyzing the radial distribution functions and hydrogen bond patterns, it is possible to characterize the hydration shell around the amino and ester groups, as well as the hydrophobic interactions involving the furan and benzene rings. This information is crucial for understanding the molecule's solubility and how it presents itself to potential binding partners. In one study on furan in water, MD simulations were used to generate initial conditions for more complex quantum mechanics/molecular mechanics (QM/MM) trajectories to study photoinduced processes. researchgate.net

Interactive Data Table: Illustrative MD Simulation Parameters This table presents typical parameters for a hypothetical MD simulation.

| Parameter | Value | Description |

|---|---|---|

| Software | GROMACS | A widely used engine for molecular dynamics simulations. |

| Force Field | OPLS-AA | Defines the potential energy function of the system. |

| Solvent Model | SPC/E | A common three-site model for water molecules. mdpi.com |

| Box Type | Cubic | The shape of the periodic simulation box. |

| Simulation Time | 200 ns | The duration of the production MD run. |

| Temperature | 300 K | The temperature maintained during the simulation. |

Interactive Data Table: Hypothetical RMSF Analysis This table illustrates potential Root Mean Square Fluctuation (RMSF) values for different atoms in this compound, indicating atomic mobility.

| Atom Group | Hypothetical RMSF (nm) | Interpretation |

|---|---|---|

| Furan Ring | 0.08 | Relatively rigid due to aromaticity. |

| Benzene Ring | 0.09 | Also rigid, with slight torsional motion. |

| Amino Group (-NH2) | 0.15 | Higher flexibility, capable of forming transient H-bonds. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. Developing a QSAR model for this compound and its derivatives can provide a predictive framework for screening new analogues with desired reactivity profiles, thereby guiding synthetic efforts and reducing the need for extensive experimental testing. mdpi.com

The development of a QSAR model begins with the creation of a dataset of structurally related compounds with experimentally measured reactivity data. For instance, a series of derivatives could be synthesized by modifying the substituents on the benzene or furan rings. The reactivity could be defined by a specific reaction rate, such as the rate of oxidation or electrophilic substitution.

Next, a wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. nih.gov For aromatic amines, descriptors such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are often critical, as they relate to the molecule's susceptibility to oxidation and its ability to accept electrons. oup.com Other relevant descriptors might include LogP (hydrophobicity), molar refractivity (a measure of volume and polarizability), and specific quantum chemical parameters related to the stability of reaction intermediates, such as nitrenium ions in the case of aromatic amines. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a subset of these descriptors with the observed reactivity. A robust QSAR model should have high statistical significance and predictive power, which is assessed through internal and external validation procedures. nih.gov Such a model could explain how different structural features influence the reactivity of this class of compounds. For example, a positive coefficient for E_HOMO would suggest that electron-rich compounds (with higher E_HOMO values) are more reactive in oxidative processes.

Illustrative QSAR Model Equation:

Predicted Reactivity = 0.85 * E_HOMO - 0.25 * LogP + 1.52 * (Dipole Moment) + 5.3

This hypothetical equation illustrates a potential relationship where higher HOMO energy and dipole moment increase reactivity, while higher hydrophobicity decreases it.

Interactive Data Table: Hypothetical QSAR Data for Furan-Benzoate Derivatives This table presents illustrative data for a hypothetical set of compounds used to build a QSAR model for reactivity.

| Compound | Substituent (R) | E_HOMO (eV) | LogP | Predicted Reactivity |

|---|---|---|---|---|

| This compound | H | -5.21 | 2.50 | 4.85 |

| Derivative 1 | 4-Cl | -5.35 | 3.01 | 4.22 |

| Derivative 2 | 4-OCH3 | -5.05 | 2.45 | 5.28 |

Theoretical Studies of Host-Guest Chemistry and Supramolecular Interactions

The study of host-guest chemistry involves the investigation of complexes formed between a host molecule, which possesses a binding cavity, and a guest molecule that fits within it. Theoretical methods are invaluable for exploring the potential of this compound to act as a guest molecule and to understand the nature of the non-covalent interactions that govern the formation and stability of such supramolecular assemblies. rsc.org

A common class of host molecules studied in this context are cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. stumejournals.com These hosts are known to encapsulate aromatic guest molecules, driven primarily by the hydrophobic effect and van der Waals interactions. mdpi.com For this compound, the furan and benzene rings are sufficiently hydrophobic to be encapsulated within the cavity of a host like β-cyclodextrin.

Computational techniques such as molecular docking can be used to predict the most favorable binding orientation of the guest within the host cavity. These calculations generate multiple possible binding poses and score them based on an empirical or force-field-based energy function. Subsequent, more rigorous methods like Density Functional Theory (DFT) or high-level ab initio calculations can be employed to accurately determine the binding energies and to analyze the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions. mdpi.com

Theoretical studies could reveal which part of the this compound molecule preferentially enters the cyclodextrin cavity. For instance, one orientation might involve the furan ring being deeply embedded, while another might favor the inclusion of the substituted benzene ring. The stability of the resulting complex would depend on the complementarity of shape and the strength of the intermolecular forces. Analysis of these interactions can provide a detailed picture of the binding mechanism, highlighting the roles of the amino and ester groups, which may remain at the rim of the cyclodextrin cavity, interacting with the solvent or the host's hydroxyl groups.

Interactive Data Table: Hypothetical Binding Energies with β-Cyclodextrin This table shows illustrative results from a theoretical study on the complexation of this compound with β-cyclodextrin, exploring different binding orientations.

| Binding Orientation | Primary Interacting Moiety | Calculated Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Pose A | Furan Ring | -5.8 | van der Waals, C-H···π |

| Pose B | Benzene Ring | -6.5 | van der Waals, Hydrophobic effect |

Advanced Applications and Materials Science Perspectives of Methyl 5 Amino 2 Furan 2 Yl Benzoate

Precursor in Polymer Chemistry

The potential of Methyl 5-amino-2-(furan-2-yl)benzoate as a monomer in polymer chemistry is theoretically plausible due to its amine and ester functional groups. These groups could potentially participate in polycondensation reactions.

Monomer for Polycondensation or Polymerization Reactions

In principle, the amino group of this compound could react with dicarboxylic acids or their derivatives to form polyamides. Similarly, the ester group could potentially undergo transesterification with diols to produce polyesters. Polycondensation is a common method for synthesizing polymers from bifunctional monomers, where a small molecule, such as water or methanol (B129727), is eliminated during the reaction. researchgate.net However, no published studies document the use of this compound in such polycondensation or other polymerization reactions.

Incorporation into Main Chain or Side Chain Polymers

The bifunctional nature of this compound suggests it could be incorporated into the main chain of a polymer. Alternatively, it could be chemically modified to act as a pendant group, or side chain, on a polymer backbone. Attaching specific functional moieties to the side chains of polymers is a common strategy to impart desired properties to the material. nih.gov For instance, the furan (B31954) ring itself offers unique electronic and reactive properties that could be beneficial. Nevertheless, there is no specific research demonstrating the successful incorporation of this compound into either the main or side chains of polymers.

Functionalization of Polymer Surfaces

The modification of polymer surfaces is a critical area of materials science, aiming to enhance properties like biocompatibility, adhesion, or chemical resistance. mdpi.com Techniques such as wet chemical treatments, plasma treatment, and grafting are employed to introduce functional groups onto a polymer surface. researchgate.netnih.gov While the amine group of this compound could theoretically be used to graft it onto a polymer surface, there are no documented instances of this application.

Component in Advanced Functional Materials

The electronic and photophysical properties of furan-containing compounds have led to their investigation in various advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Design Principles

The design of materials for OLEDs and OPVs often involves creating molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection, transport, and recombination or separation. The extended π-conjugation system of the furan and benzoate (B1203000) moieties in this compound might suggest potential for optoelectronic applications. However, the design and synthesis of a polymer donor for high-performance organic solar cells using a benzo[1,2-b:4,5-b']difuran unit with chlorophenyl side chains has been reported, but this is a structurally distinct system. nih.gov There is no research available that details the design principles or performance of OLEDs or OPVs specifically incorporating this compound.

Future Research Directions and Emerging Paradigms for Methyl 5 Amino 2 Furan 2 Yl Benzoate

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is paramount for the widespread availability and study of Methyl 5-amino-2-(furan-2-yl)benzoate. Future research should focus on moving beyond traditional multi-step syntheses, which are often plagued by low yields and harsh reaction conditions.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that can be recycled and reused. For instance, the furan (B31954) moiety can be derived from biomass, making it a sustainable building block. mdpi.commdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High efficiency, shorter synthetic routes | Development of novel catalysts, optimization of reaction conditions |

| One-Pot Multicomponent Reactions | Reduced waste, simplified purification | Design of novel reaction cascades, exploration of catalyst compatibility |

| Green Chemistry Approaches | Sustainability, reduced environmental impact | Use of biomass-derived starting materials, development of recyclable catalysts |

Development of Advanced Derivatization Strategies

The functional groups present in this compound—the amino group, the furan ring, and the methyl ester—offer multiple sites for derivatization. Future research should systematically explore the chemical space around this core structure to generate a library of novel compounds with diverse properties.

The amino group can be readily acylated, alkylated, or converted into other nitrogen-containing functionalities like amides, sulfonamides, and ureas. These modifications can significantly impact the electronic properties and biological activity of the molecule. The furan ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents at different positions. Additionally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, and other acid derivatives.

These derivatization strategies can be guided by computational modeling to predict the effect of different substituents on the molecule's properties. This approach would allow for a more rational design of new derivatives with desired characteristics. nih.gov

Integration with Machine Learning and Artificial Intelligence for Chemical Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. nih.govnih.govaip.org For this compound, these technologies can be employed in several ways:

Property Prediction: ML models can be trained on existing data for furan and aminobenzoate derivatives to predict the physicochemical and biological properties of novel, unsynthesized derivatives of the target molecule. nih.gov This would enable a rapid screening of virtual compound libraries to identify promising candidates for synthesis and testing.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the core structure of this compound, optimized for specific properties.

Synthesis Planning: AI-powered retrosynthesis tools can assist in the design of efficient synthetic routes for novel derivatives, potentially identifying non-intuitive pathways that a human chemist might overlook.

The successful implementation of these technologies will require the generation of high-quality experimental data to train and validate the ML models.

| AI/ML Application | Objective | Required Input |

| Property Prediction | Forecast physicochemical and biological properties | Existing data on similar compounds |

| De Novo Design | Generate novel molecular structures with desired properties | Core structure and target properties |

| Synthesis Planning | Identify efficient synthetic routes | Target molecule structure |

Unexplored Applications in Emerging Material Technologies

The unique combination of an aromatic amine and a furan ring in this compound suggests its potential as a monomer for the synthesis of novel polymers with interesting electronic and optical properties. Furan-based polymers have shown promise in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). spiedigitallibrary.orgacs.orgresearchgate.netlbl.govntu.edu.sg

Future research should focus on the polymerization of this compound and its derivatives to create a new class of conjugated polymers . The properties of these polymers, such as their conductivity, band gap, and fluorescence, could be tuned by modifying the substituents on the monomer unit. The resulting materials could find applications in flexible electronics, sensors, and energy storage devices.

Furthermore, the incorporation of the furan moiety, which can be derived from renewable resources, aligns with the growing demand for sustainable materials in the electronics industry. ntu.edu.sg

Synergistic Research with Other Interdisciplinary Fields (excluding those previously excluded)

The structural motifs present in this compound are found in a variety of biologically active compounds. ijsrst.comorientjchem.orgijabbr.comresearchgate.net This opens up exciting opportunities for interdisciplinary research in fields such as medicinal chemistry and chemical biology.

For instance, derivatives of this compound could be screened for a wide range of biological activities, including antimicrobial, and anticancer properties. mdpi.com The furan ring is a known pharmacophore in many drugs, and the aminobenzoate moiety is also a common feature in bioactive molecules. orientjchem.orgijabbr.com

Collaborations with biologists and pharmacologists will be crucial to explore the therapeutic potential of this class of compounds. This could involve high-throughput screening of compound libraries, followed by more detailed studies on the mechanism of action of any identified hits.

Q & A

Advanced Research Question

- Liver Microsome Assays : Incubate with human/rat microsomes, quantify parent compound degradation via LC-MS/MS.

- Metabolite Identification : High-resolution MS to detect hydroxylated or demethylated products.

- CYP Inhibition Screening : Use fluorogenic substrates to assess cytochrome P450 interactions .

What are key considerations for functionalizing the amino group to enhance bioactivity?

Basic Research Question

- Protection-Deprotection : Use Boc (-butoxycarbonyl) to prevent side reactions during esterification.

- Derivatization : Introduce sulfonamide or acyl groups via EDC/HOBt coupling.

- Characterization : H NMR to confirm substitution and MS for molecular weight validation .

How can computational methods predict interactions between this compound and target proteins?

Advanced Research Question

- Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode prediction to A2AAR.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS).

- QSAR Models : Correlate substituent effects (e.g., furan vs. thiophene) with activity data .

What best practices ensure reproducibility in synthesizing this compound?

Basic Research Question

- Standardized Protocols : Detailed reaction parameters (e.g., 0°C for nitro-group reductions).

- Reagent Sourcing : High-purity palladium catalysts (e.g., from Epichem ).

- Data Sharing : Publish NMR spectra and crystallographic CIF files for cross-validation.

How does furan-ring stereochemistry impact bioactivity, and how is it determined experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.